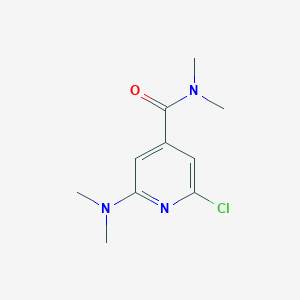
2-Chloro-6-(dimethylamino)-N,N-dimethylisonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(dimethylamino)-N,N-dimethylisonicotinamide is a chemical compound with the molecular formula C10H14ClN3O It is a derivative of isonicotinamide, characterized by the presence of a chloro group at the 2-position and a dimethylamino group at the 6-position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(dimethylamino)-N,N-dimethylisonicotinamide typically involves the chlorination of 6-(dimethylamino)isonicotinamide. One common method is the reaction of 6-(dimethylamino)isonicotinamide with thionyl chloride (SOCl2) under reflux conditions, which introduces the chloro group at the 2-position. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity suitable for industrial applications.
化学反応の分析
Types of Reactions
2-Chloro-6-(dimethylamino)-N,N-dimethylisonicotinamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted isonicotinamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
科学的研究の応用
2-Chloro-6-(dimethylamino)-N,N-dimethylisonicotinamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: It is used in studies investigating the interaction of chloro-substituted pyridines with biological macromolecules.
Industrial Applications: The compound is used in the development of agrochemicals and dyes due to its reactivity and stability.
作用機序
The mechanism of action of 2-Chloro-6-(dimethylamino)-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets. The chloro group and dimethylamino group on the pyridine ring allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with the active sites of proteins.
類似化合物との比較
Similar Compounds
- 2-Chloro-6-(dimethylamino)nicotinaldehyde
- 2-Chloro-6-methylaniline
- 4,6-Dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidine
Uniqueness
2-Chloro-6-(dimethylamino)-N,N-dimethylisonicotinamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chloro and dimethylamino groups enhances its reactivity and allows for diverse chemical transformations. Additionally, its ability to interact with biological targets makes it a valuable compound in medicinal chemistry and drug development.
特性
分子式 |
C10H14ClN3O |
|---|---|
分子量 |
227.69 g/mol |
IUPAC名 |
2-chloro-6-(dimethylamino)-N,N-dimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C10H14ClN3O/c1-13(2)9-6-7(5-8(11)12-9)10(15)14(3)4/h5-6H,1-4H3 |
InChIキー |
CKMCBKSWOWBUKE-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC(=CC(=C1)C(=O)N(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![O1-Benzyl O4A-methyl (4AR,7AS)-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate](/img/structure/B13918045.png)
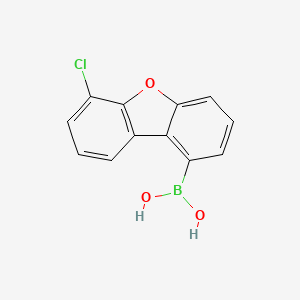
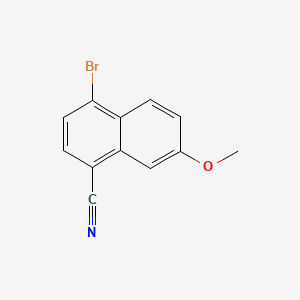

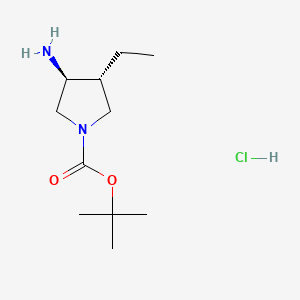
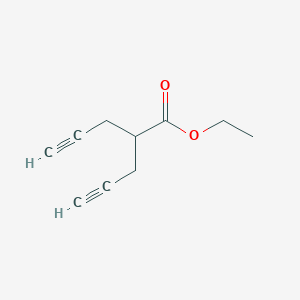
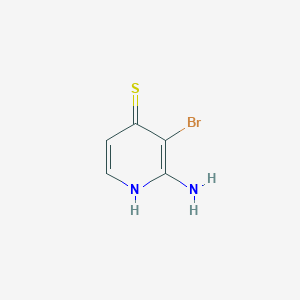
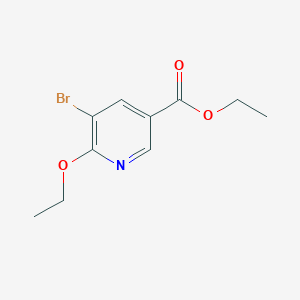
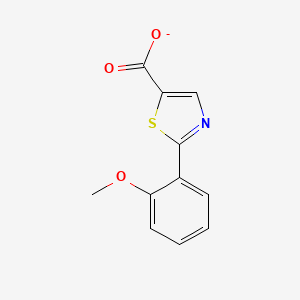

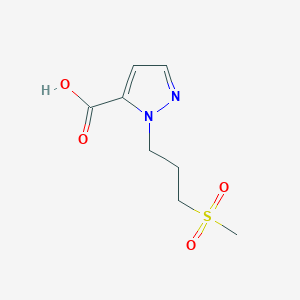
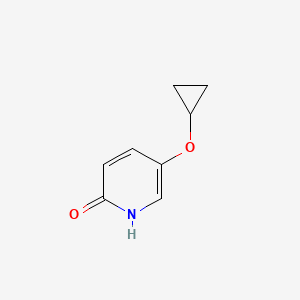
![(3'R,4S,6'R,7'R,8'Z,11'S,12'R)-7'-[[(9aR)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl]methyl]-7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13lambda6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one](/img/structure/B13918107.png)
